molecular formula C28H58NO7P B12421038 1-Arachidoyl-sn-glycero-3-phosphocholine-d4

1-Arachidoyl-sn-glycero-3-phosphocholine-d4

Cat. No.: B12421038
M. Wt: 555.8 g/mol
InChI Key: UATOAILWGVYRQS-SWUNXQBZSA-N
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Description

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 is a deuterium-labeled derivative of 1-Arachidoyl-sn-glycero-3-phosphocholine. This compound is a lysophospholipid, which is a type of lipid molecule that plays a crucial role in cell membrane structure and function. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 involves the incorporation of deuterium atoms into the 1-Arachidoyl-sn-glycero-3-phosphocholine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the production process .

Chemical Reactions Analysis

Types of Reactions

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The deuterium labeling allows researchers to track the compound within biological systems, providing insights into its pharmacokinetics and metabolic pathways. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and cell signaling .

Comparison with Similar Compounds

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in studying drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C28H58NO7P

Molecular Weight

555.8 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuterioicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1/i11D2,12D2

InChI Key

UATOAILWGVYRQS-SWUNXQBZSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

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